EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

Vue d'ensemble

Description

Le chlorhydrate de monométhanoate d’éfonidipine est un bloqueur des canaux calciques de type dihydropyridine. Il est principalement utilisé pour le traitement de l’hypertension artérielle et de l’angine de poitrine. Ce composé est unique en ce qu’il bloque à la fois les canaux calciques de type T et de type L, ce qui contribue à son profil pharmacologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de monométhanoate d’éfonidipine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de dihydropyridine avec des réactifs appropriés. La synthèse comprend généralement les étapes suivantes :

Formation du cycle dihydropyridine : Elle est obtenue par une réaction de Hantzsch, où un aldéhyde, un β-cétoester et de l’ammoniac ou une amine sont mis à réagir ensemble.

Introduction du groupement phosphonate : Cette étape implique la réaction du dérivé de dihydropyridine avec un réactif phosphonate dans des conditions contrôlées.

Formation du sel de chlorhydrate : La dernière étape implique la réaction du composé synthétisé avec de l’acide chlorhydrique pour former le sel de chlorhydrate

Méthodes de production industrielle : La production industrielle de chlorhydrate de monométhanoate d’éfonidipine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Oxidation Reactions

Efonidipine Hydrochloride Monoethanolate undergoes oxidation under specific conditions, forming oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide . These reactions typically involve the modification of functional groups such as nitro or hydroxyl moieties present in the compound.

| Reagent | Conditions | Major Products |

|---|---|---|

| Potassium permanganate | Acidic medium | Oxidized derivatives |

| Hydrogen peroxide | Neutral or alkaline | Oxidized derivatives |

The oxidation mechanism may involve the generation of reactive oxygen species, leading to structural changes in the dihydropyridine ring or side-chain functional groups.

Reduction Reactions

Reduction reactions convert nitro groups in the compound to amines. Sodium borohydride and hydrogen gas with a catalyst (e.g., palladium or platinum) are commonly employed. This process alters the electronic properties of the molecule, potentially affecting its pharmacological activity.

| Reagent | Catalyst | Major Products |

|---|---|---|

| Sodium borohydride | None | Amino derivatives |

| Hydrogen gas | Palladium/Platinum | Amino derivatives |

The reduction of nitro groups to amines can significantly impact the compound’s solubility and stability.

Substitution Reactions

Substitution reactions occur at the dihydropyridine ring or phenyl rings, replacing hydrogen atoms with electrophiles or nucleophiles. These reactions depend on the reactivity of the attacking species and the electronic environment of the target site. For example, nitration or alkylation may occur under specific conditions.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Electrophilic substitution | Nitric acid, alkyl halides | Substituted derivatives |

| Nucleophilic substitution | Amines, hydroxyl groups | Substituted derivatives |

The substitution patterns are influenced by the steric hindrance and electron-donating/withdrawing effects of substituents.

Thermal Degradation

This compound exhibits distinct thermal behavior. Upon heating, ethanol is released first , followed by the elimination of chloride ions , forming decomposition products. This process is influenced by the crystal structure, where ethanol molecules interact with chloride ions and the dihydropyridine core, stabilizing the compound .

| Temperature Range | Primary Reaction | Products |

|---|---|---|

| 100–150°C | Ethanol release | Efonidipine hydrochloride |

| 150–200°C | Chloride elimination | Decomposition products |

The elimination of chloride ions alters the compound’s ionization state, potentially affecting its solubility and stability .

Forced Degradation Studies

Forced degradation studies under stress conditions reveal the compound’s stability profile:

-

Alkaline conditions : Extensive degradation due to hydrolysis of the ester or phosphate moieties .

-

Acidic conditions : Moderate degradation, likely involving protonation of functional groups .

-

Oxidative conditions : Limited degradation, indicating resistance to oxidative stress .

-

Photolytic conditions : Slight degradation under UV light, suggesting partial photosensitivity .

| Stress Condition | Degradation Extent | Key Observations |

|---|---|---|

| Alkaline (pH >10) | Extensive | Hydrolysis of esters/phosphates |

| Acidic (pH <3) | Moderate | Protonation effects |

| Oxidative | Limited | Resistance to oxidation |

| Photolytic | Slight | Partial photosensitivity |

These findings highlight the compound’s susceptibility to alkaline environments and its relative stability under oxidative or acidic conditions .

Key Research Findings

-

Synthetic Route Optimization : The Hantzsch reaction, phosphonate introduction, and hydrochloride salt formation are critical steps in synthesis.

-

Improving Solubility : Amorphous solid dispersions (e.g., mesoporous silica-based carriers) enhance solubility and bioavailability by converting the crystalline form to an amorphous state .

-

Analytical Methods : UV-spectrophotometry and HPLC are validated for purity and stability assessments, with LOD/LOQ values reported for spectrophotometric methods .

Applications De Recherche Scientifique

Pharmacokinetics

Efonidipine exhibits favorable pharmacokinetic properties:

- Absorption : It is highly lipophilic, allowing for effective cellular penetration.

- Bioavailability : Studies have shown significant improvements in solubility and bioavailability when formulated with mesoporous silica-based carriers .

- Elimination : It has a prolonged half-life, facilitating once-daily dosing which enhances patient compliance .

Hypertension Management

Efonidipine is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure compared to other calcium channel blockers like amlodipine. In a study involving type 2 diabetic patients with hypertension, efonidipine showed superior renal protective effects compared to amlodipine, with no significant deterioration in renal function over 12 months .

Angina Pectoris

As an antianginal agent, efonidipine alleviates chest pain by improving myocardial oxygen supply through enhanced coronary blood flow while simultaneously reducing myocardial oxygen demand.

Comparative Study on Renal Function

A randomized clinical trial assessed the effects of efonidipine versus amlodipine on renal function in hypertensive patients with nephropathy. Results indicated that patients treated with efonidipine experienced:

- Stable serum creatinine levels

- Improved urinary albumin excretion

- Reduced arterial stiffness measured by CAVI (cardio-ankle vascular index) over 12 months .

Combination Therapy

Research has explored the combination of efonidipine with other antihypertensives such as chlorthalidone. This combination has been shown to enhance antihypertensive efficacy and reduce mortality rates among patients with resistant hypertension .

Analytical Methods and Formulation Studies

Recent studies have focused on enhancing the solubility and bioavailability of efonidipine through novel formulations:

- Amorphous Solid Dispersions : Utilizing mesoporous silica significantly improved solubility in both aqueous and phosphate buffer solutions.

- High-Performance Liquid Chromatography (HPLC) : Robust methods for determining the purity and stability of efonidipine formulations have been developed, ensuring quality control in pharmaceutical applications .

Mécanisme D'action

Le chlorhydrate de monométhanoate d’éfonidipine exerce ses effets en inhibant à la fois les canaux calciques de type L et de type T. Cette inhibition conduit à une vasodilatation et à une diminution de l’automatisme du cœur. Le composé a un effet chronotrope négatif, diminuant la fréquence cardiaque en allongeant la phase tardive de la dépolarisation de phase 4 du potentiel d’action du nœud sinusal. Cela se traduit par une diminution de la demande en oxygène du myocarde et une augmentation du flux sanguin coronaire, atténuant ainsi l’ischémie myocardique .

Composés similaires :

Amlodipine : Un autre bloqueur des canaux calciques de type dihydropyridine qui inhibe principalement les canaux calciques de type L.

Nifédipine : Similaire à l’amlodipine, elle est utilisée pour traiter l’hypertension artérielle et l’angine de poitrine, mais n’inhibe pas les canaux calciques de type T.

Lacidipine : Un bloqueur des canaux calciques de type dihydropyridine avec une durée d’action plus longue que la nifédipine

Unicité : Le chlorhydrate de monométhanoate d’éfonidipine est unique en ce qu’il inhibe à la fois les canaux calciques de type L et de type T, ce qui offre des avantages thérapeutiques supplémentaires tels qu’une réduction de la tachycardie réflexe et une meilleure protection rénale .

Comparaison Avec Des Composés Similaires

Amlodipine: Another dihydropyridine calcium channel blocker that primarily inhibits L-type calcium channels.

Nifedipine: Similar to amlodipine, it is used for treating hypertension and angina but does not inhibit T-type calcium channels.

Lacidipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine

Uniqueness: Efonidipine hydrochloride monoethanolate is unique in its dual inhibition of both L-type and T-type calcium channels, which provides additional therapeutic benefits such as reduced reflex tachycardia and improved renal protection .

Activité Biologique

Efonidipine hydrochloride monoethanolate is a third-generation dihydropyridine calcium channel blocker that exhibits unique pharmacological properties, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.

Efonidipine acts primarily by blocking both L-type and T-type calcium channels, which leads to:

- Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, efonidipine causes relaxation of blood vessels, thereby lowering blood pressure.

- Negative Chronotropic Effect : It decreases heart rate by acting on sinoatrial (SA) node cells. This is achieved through the inhibition of T-type calcium channels, which prolongs the late phase-4 depolarization of the SA node action potential, effectively reducing heart rate and myocardial oxygen demand .

Pharmacological Profile

The pharmacological profile of efonidipine indicates several beneficial effects:

- Antihypertensive Effects : Clinical studies have shown that efonidipine significantly reduces both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. For instance, a study reported a reduction in sitting systolic blood pressure from 144.6 mmHg to 132.9 mmHg after 12 weeks of treatment .

- Increased Coronary Blood Flow : Efonidipine enhances coronary blood flow, which is crucial for patients with ischemic heart conditions. This effect is attributed to its dual action on calcium channels .

- Renal Protective Effects : Efonidipine increases glomerular filtration rate without elevating intra-glomerular pressure, thus preventing renal damage associated with hypertension .

Case Study Overview

A multi-center, prospective study involving 53 patients with mild-to-moderate hypertension demonstrated the efficacy of efonidipine. The primary endpoint was the change in heart rate after 12 weeks of treatment with a daily dose of 40 mg. Key findings included:

- Heart Rate Reduction : The resting heart rate decreased significantly from 81.5 beats/minute to 71.8 beats/minute (p < 0.0001).

- Blood Pressure Reduction : Significant reductions were also observed in trough sitting systolic and diastolic blood pressures (p < 0.0001) over the same period .

Comparative Studies

Comparative studies have highlighted efonidipine's advantages over traditional antihypertensives:

- In a head-to-head trial against beta-blockers, efonidipine exhibited superior heart rate-lowering effects without the adverse sympathetic activation seen with other dihydropyridine calcium channel blockers .

- A recent study indicated that efonidipine may be particularly beneficial for elderly patients or those with specific cardiovascular risk factors due to its dual mechanism of action .

Summary of Biological Activities

| Biological Activity | Effect |

|---|---|

| Calcium Channel Blockade | Inhibition of L-type and T-type channels |

| Vasodilation | Decreased vascular resistance |

| Negative Chronotropic Effect | Reduced heart rate |

| Antihypertensive Effect | Significant reduction in blood pressure |

| Increased Coronary Blood Flow | Enhanced myocardial perfusion |

| Renal Protection | Increased GFR without elevated intra-glomerular pressure |

Propriétés

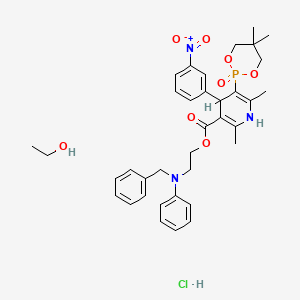

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBJGZQVVVXCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020150 | |

| Record name | Efonidipine hydrochloride ethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111011-76-8 | |

| Record name | Efonidipine hydrochloride ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine hydrochloride ethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFONIDIPINE HYDROCHLORIDE ETHANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.